5-Chloro-N2-(4-fluorobenzyl)-N4-(5-isopropoxy-1H-pyrazol-3-YL)pyrimidine-2,4-diamine
Overview
Description
5-Chloro-N2-(4-fluorobenzyl)-N4-(5-isopropoxy-1H-pyrazol-3-YL)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C17H18ClFN6O and its molecular weight is 376.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.1214651 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- A study by Gorle et al. (2016) reported the synthesis of a series of pyrimidine derivatives, which were evaluated for their larvicidal activity. The compounds showed significant activity against third instar larvae, indicating potential applications in controlling mosquito populations and studying insecticide mechanisms Gorle et al., 2016.
Structural Characterization and Applications
- Bunker et al. (2010) described the synthesis and structural characterization of a pyrazolo-pyrimidine compound. The study provided insights into the molecular geometry and potential applications in understanding the structural basis of biological activity Bunker et al., 2010.
Potential Anticancer Activity
- Hammam et al. (2005) synthesized a series of fluoro-substituted benzo[b]pyran compounds, including pyrazole and pyrimidine derivatives, which were evaluated for their anti-lung cancer activity. This research highlights the potential of fluorinated pyrimidines in developing new anticancer agents Hammam et al., 2005.
Antipsychotic Potential
- Wise et al. (1987) explored a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as novel potential antipsychotic agents. This research demonstrates the therapeutic potential of pyrazole-pyrimidine derivatives in the treatment of psychiatric disorders Wise et al., 1987.
Antiviral Properties
- Munier-Lehmann et al. (2015) developed a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties, targeting the inhibition of the cellular dihydroorotate dehydrogenase (DHODH). This work contributes to the understanding of pyrazolo-pyrimidine derivatives as potential antiviral agents Munier-Lehmann et al., 2015.
properties
IUPAC Name |
5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyrimidine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN6O/c1-10(2)26-15-7-14(24-25-15)22-16-13(18)9-21-17(23-16)20-8-11-3-5-12(19)6-4-11/h3-7,9-10H,8H2,1-2H3,(H3,20,21,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSPVRYVSBMROW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NNC(=C1)NC2=NC(=NC=C2Cl)NCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113608 | |
Record name | 2,4-Pyrimidinediamine, 5-chloro-N2-[(4-fluorophenyl)methyl]-N4-[5-(1-methylethoxy)-1H-pyrazol-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401113608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1447605-97-1 | |
Record name | 2,4-Pyrimidinediamine, 5-chloro-N2-[(4-fluorophenyl)methyl]-N4-[5-(1-methylethoxy)-1H-pyrazol-3-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1447605-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Pyrimidinediamine, 5-chloro-N2-[(4-fluorophenyl)methyl]-N4-[5-(1-methylethoxy)-1H-pyrazol-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401113608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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